molecular formula C6H10N4S B12937940 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12937940
M. Wt: 170.24 g/mol
InChI Key: GSNSCMSAESJFJZ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU in acetonitrile at 65°C for 4 hours, yielding the desired product with a good yield .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using cost-effective and scalable methods. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenated derivatives in the presence of a base like triethylamine at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C6H10N4S/c1-10-4-8-9-6(10)11-5-2-7-3-5/h4-5,7H,2-3H2,1H3

InChI Key

GSNSCMSAESJFJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2CNC2

Origin of Product

United States

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